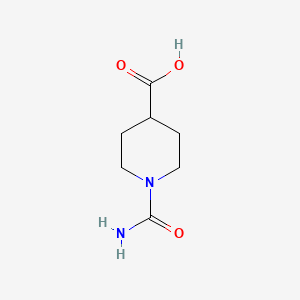

1-carbamoylpiperidine-4-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-carbamoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c8-7(12)9-3-1-5(2-4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYQEPJUSPTPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397688 | |

| Record name | 1-carbamoylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467430-50-8, 851168-77-9 | |

| Record name | 1-carbamoylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carbamoylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Overview: The Imperative for a Multi-Step Approach

An In-depth Technical Guide to the Synthesis of 1-Carbamoylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a key heterocyclic scaffold relevant in medicinal chemistry. The narrative balances theoretical principles with practical, field-proven methodologies, ensuring both scientific integrity and applicability in a laboratory setting.

The synthesis of this compound presents a classic chemical challenge: the presence of two nucleophilic centers—a secondary amine and a carboxylic acid. A direct, single-step carbamoylation of the starting material, piperidine-4-carboxylic acid (isonipecotic acid), is unfeasible as the carbamoylating agent would react non-selectively with both the amine and the carboxylate group.

Therefore, a robust and logical three-step synthesis pathway is employed. This strategy, centered on a protect-functionalize-deprotect sequence, ensures high selectivity and yield. The core logic is as follows:

-

Step 1: Protection: The carboxylic acid is temporarily masked as an ester. This neutralizes its nucleophilicity, preventing it from interfering with the subsequent N-functionalization step.

-

Step 2: N-Carbamoylation: The now-unencumbered secondary amine on the piperidine ring is selectively functionalized to introduce the desired carbamoyl group (-CONH₂).

-

Step 3: Deprotection: The ester protecting group is removed via hydrolysis to reveal the carboxylic acid, yielding the final target molecule.

This self-validating system ensures that each reaction proceeds with a high degree of certainty, minimizing side-product formation and simplifying purification.

Synthesis Pathway Visualization

The complete three-step synthesis pathway is illustrated below.

Caption: The three-step synthesis of this compound.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for each stage of the synthesis. These protocols are based on established and reliable chemical transformations for similar substrates.

Protocol 1: Esterification of Piperidine-4-carboxylic Acid

The initial step focuses on protecting the carboxylic acid functional group as an ethyl ester. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the alcohol (ethanol) to form the esterification agent in situ and generates gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Absolute Ethanol (EtOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Suspend piperidine-4-carboxylic acid (1 equivalent) in an excess of anhydrous ethanol (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[1]

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid (the hydrochloride salt of the ester) in water and cool in an ice bath.

-

Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl piperidine-4-carboxylate as an oil or low-melting solid. The product is often pure enough for the next step without further purification.

Protocol 2: N-Carbamoylation of Ethyl Piperidine-4-carboxylate

With the carboxylic acid protected, the secondary amine is now the sole reactive site for carbamoylation. The use of potassium isocyanate in a slightly acidic aqueous medium generates isocyanic acid (HNCO) in situ. The free amine of the piperidine acts as a nucleophile, attacking the isocyanic acid to form the N-carbamoyl group.[2]

Materials:

-

Ethyl piperidine-4-carboxylate (from Protocol 1)

-

Potassium isocyanate (KNCO)

-

Dilute hydrochloric acid (e.g., 1M HCl)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beaker, magnetic stirrer

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in water.

-

Slowly add dilute hydrochloric acid to adjust the pH to ~6-7.

-

In a separate container, dissolve potassium isocyanate (1.5 equivalents) in water.

-

Add the potassium isocyanate solution to the stirred solution of the piperidine ester.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, extract the reaction mixture three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, ethyl 1-carbamoylpiperidine-4-carboxylate, can be purified by column chromatography on silica gel if necessary.

Protocol 3: Hydrolysis of the Ethyl Ester

The final step is the deprotection of the carboxylic acid via saponification. The use of a strong base like sodium hydroxide cleaves the ester bond, forming the sodium carboxylate salt. Subsequent acidification precipitates the final product.[1]

Materials:

-

Ethyl 1-carbamoylpiperidine-4-carboxylate (from Protocol 2)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Solvent mixture: Tetrahydrofuran (THF)/water or Ethanol/water (e.g., 1:1 v/v)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the ethyl 1-carbamoylpiperidine-4-carboxylate (1 equivalent) in the chosen solvent mixture (e.g., THF/water) in a round-bottom flask.

-

Add an aqueous solution of NaOH (e.g., 2M solution, 2-3 equivalents) to the flask.

-

Stir the mixture at room temperature for 4-6 hours, or until TLC confirms the disappearance of the starting ester. Gentle heating (40-50 °C) can be applied to accelerate the reaction if needed.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3.

-

The final product, this compound, should precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

Workflow Visualization and Data Summary

The overall laboratory workflow can be visualized as a sequence of distinct unit operations, each with a clear input and output.

Caption: A step-by-step experimental workflow for the synthesis.

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Typical Solvent | Temp. (°C) | Duration (h) | Expected Yield |

| 1 | Esterification | SOCl₂, Ethanol | Ethanol | Reflux (~78°C) | 3 - 4 | >90% |

| 2 | N-Carbamoylation | KNCO, HCl | Water | Room Temp. | 12 - 16 | 70-85% |

| 3 | Hydrolysis | NaOH or LiOH | THF/Water | Room Temp. | 4 - 6 | >85% |

References

Physicochemical properties of 1-carbamoylpiperidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Carbamoylpiperidine-4-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a derivative of isonipecotic acid, a known GABA receptor modulator, understanding its fundamental characteristics is crucial for its application as a synthetic building block. This document details its structural features, computed physicochemical parameters, and expected spectroscopic signatures. Furthermore, it offers detailed, field-proven experimental protocols for its characterization using modern analytical techniques, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Overview

This compound is a piperidine derivative characterized by a carboxylic acid group at the 4-position and a carbamoyl group (carboxamide) attached to the ring nitrogen. This substitution pattern significantly influences its chemical behavior, particularly the basicity of the piperidine nitrogen, when compared to its parent compound, isonipecotic acid.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 467430-50-8 |

| Molecular Formula | C₇H₁₂N₂O₃ |

| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)N |

| InChIKey | SIYQEPJUSPTPGW-UHFFFAOYSA-N |

Below is the two-dimensional structure of the molecule with a standardized numbering scheme for spectroscopic reference.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The data presented here are derived from computational models and comparisons with analogous structures.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 172.18 g/mol | PubChem[1] |

| Exact Mass | 172.08479225 Da | PubChem[1] |

| XLogP3 (LogP) | -0.8 | PubChem[1] |

| Topological Polar Surface Area | 83.6 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Estimated |

| Water Solubility | Expected to be soluble | Inferred[2] |

Lipophilicity and Solubility

The computed octanol-water partition coefficient (XLogP3) is -0.8, indicating that the molecule is hydrophilic.[1] This is expected given the presence of three polar functional groups capable of hydrogen bonding: a carboxylic acid, an amide, and a tertiary amine-like nitrogen within the carbamoyl structure. Consequently, the compound is predicted to be soluble in water and other polar solvents like methanol, ethanol, and DMSO.[2] Its low lipophilicity suggests it would have poor passive diffusion across biological membranes like the blood-brain barrier, a trait it shares with its parent compound, isonipecotic acid.[3]

Acidity and Ionization State

The primary ionizable functional group is the carboxylic acid. Unlike isonipecotic acid, which is zwitterionic and possesses two pKa values (one for the acid and one for the secondary amine), the nitrogen in this compound is part of an amide-like structure.[4] The resonance delocalization of the nitrogen's lone pair into the adjacent carbonyl group effectively removes its basicity. Therefore, the molecule behaves as a simple monoprotic acid. The pKa of the carboxylic acid is estimated to be in the range of 3.5 to 4.5, typical for a carboxylic acid in this environment.

Caption: Ionization equilibrium of the carboxylic acid group.

Spectroscopic and Structural Characterization Protocols

Confirming the identity and purity of the compound is paramount. The following section outlines standard operating procedures for its characterization by NMR, IR, and MS, explaining the rationale behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY) experiments is recommended.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it allows for the observation of exchangeable protons (COOH and NH₂) and is an excellent solvent for this polar molecule.[5]

-

Transfer the clear solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition (500 MHz):

-

Rationale: To identify all proton environments and their couplings.

-

Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

-

Number of Scans: 16-64.

-

-

-

¹³C{¹H} NMR Acquisition (125 MHz):

-

Rationale: To identify all unique carbon environments.

-

Parameters:

-

Pulse Program: Standard proton-decoupled with NOE (zgpg30).

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

-

2D COSY Acquisition:

-

Rationale: To establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the piperidine ring protons.

-

Parameters: Use standard spectrometer cosygpqf pulse programs.

-

Caption: Experimental workflow for NMR-based structural elucidation.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) [5]

| Proton Position(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| COOH | 12.0 - 12.5 | broad s | 1H | Acidic proton, exchangeable with D₂O. |

| CONH₂ | 6.8 - 7.5 | broad s | 2H | Amide protons, may show restricted rotation, exchangeable with D₂O. |

| H-2eq, H-6eq | 3.7 - 4.0 | m | 2H | Deshielded by the adjacent N-carbamoyl group. |

| H-2ax, H-6ax | 2.9 - 3.2 | m | 2H | Shielded relative to equatorial counterparts. |

| H-4 | 2.4 - 2.6 | m | 1H | Methine proton adjacent to the carboxylic acid. |

| H-3, H-5 | 1.6 - 2.0 | m | 4H | Piperidine ring methylene protons. |

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Position(s) | Predicted δ (ppm) | Rationale |

|---|---|---|

| C OOH | 175 - 178 | Carboxylic acid carbonyl carbon. |

| C ONH₂ | 155 - 158 | Carbamoyl carbonyl carbon. |

| C-2, C-6 | 43 - 46 | Carbons adjacent to the ring nitrogen. |

| C-4 | 40 - 42 | Methine carbon bearing the carboxylic acid. |

| C-3, C-5 | 28 - 32 | Piperidine ring methylene carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups. A sample analyzed via ATR (Attenuated Total Reflectance) should exhibit characteristic absorption bands.

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (Amide): Two medium-to-sharp peaks around 3350 and 3180 cm⁻¹.

-

C=O stretch (Carboxylic Acid & Amide): A strong, intense band (or overlapping bands) in the region of 1640-1720 cm⁻¹.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for confirming the molecular formula.

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z 171.0775, corresponding to the formula C₇H₁₁N₂O₃⁻.

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z 173.0921 (C₇H₁₃N₂O₃⁺) or [M+Na]⁺ at m/z 195.0740 (C₇H₁₂N₂O₃Na⁺).

-

Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[1]

Synthesis and Reactivity Insights

From a synthetic standpoint, this compound is most logically prepared from isonipecotic acid (piperidine-4-carboxylic acid). A potential route involves the reaction of isonipecotic acid with an isocyanate source, such as potassium cyanate in the presence of an acid, to form the N-carbamoyl group.

The molecule serves as a valuable building block for further chemical modification. The carboxylic acid is the primary reactive handle, amenable to standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions.[6]

-

Amide Coupling: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine to form a new amide bond.[6][7]

These reactions allow for the incorporation of the 1-carbamoylpiperidine-4-carboxamide scaffold into larger, more complex molecules during the drug discovery process.

Conclusion

This compound is a hydrophilic, monoprotic acid whose key structural and physicochemical features are dominated by its polar functional groups. Its properties, including a low LogP and a well-defined acidic pKa, are critical for its handling, formulation, and application in synthetic chemistry. The analytical protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and structure of this compound, ensuring high-quality data for downstream applications in pharmaceutical and chemical research.

References

- 1. This compound | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. Isonipecotic acid | 498-94-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. ycdehongchem.com [ycdehongchem.com]

- 7. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-carbamoylpiperidine-4-carboxylic acid

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 1-carbamoylpiperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of stereochemistry with advanced analytical and computational methodologies. We will explore the intricate interplay of steric and electronic effects that govern the three-dimensional architecture of this molecule, a critical aspect for understanding its potential biological activity and for rational drug design.

Introduction: The Significance of Conformational Analysis

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] Its conformational flexibility is a key determinant of its biological function, as the precise three-dimensional arrangement of substituents dictates the molecule's ability to interact with target receptors. For this compound, the presence of a carbamoyl group at the nitrogen (N1) and a carboxylic acid at the C4 position introduces a fascinating conformational challenge. Understanding the preferred spatial arrangement of these functional groups is paramount for predicting molecular properties, from receptor binding affinity to metabolic stability.

This guide will dissect the structural features of this compound, starting with the fundamental geometry of the piperidine ring and progressing to the nuanced effects of its N-acyl and C4 substituents. We will present both established experimental techniques and robust computational methods for elucidating its conformational preferences in both solid and solution states.

Molecular Structure and Key Stereochemical Features

The molecular formula of this compound is C7H12N2O3.[2] The core of the molecule is a six-membered saturated heterocycle, the piperidine ring. The key structural features that dictate its conformation are:

-

The Piperidine Ring: Saturated six-membered rings like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain.[3] This is a puckered structure, not planar.

-

N1-Carbamoyl Group: The nitrogen atom is acylated with a carbamoyl group (-CONH2). This has profound electronic and steric consequences. The lone pair of the nitrogen atom can participate in resonance with the adjacent carbonyl group, leading to a partial double bond character in the C-N bond. This planarity around the amide bond introduces a phenomenon known as pseudoallylic strain , which can significantly influence the conformational energetics.[4][5]

-

C4-Carboxylic Acid Group: A carboxylic acid group (-COOH) is located at the 4-position of the piperidine ring. This substituent can exist in either an axial or equatorial position in the chair conformation.

The Chair Conformation: The Ground State of the Piperidine Ring

The piperidine ring, much like cyclohexane, exists in a dynamic equilibrium between two chair conformations, which interconvert via a process known as ring flipping. In the case of this compound, this equilibrium involves the carboxylic acid group switching between an axial and an equatorial position.

Caption: Equilibrium between chair conformations of this compound.

The relative stability of these two chair conformers is determined by the steric bulk of the carboxylic acid group. Generally, substituents on a six-membered ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy between the axial and equatorial conformers. For a carboxylic acid group on a cyclohexane ring, the A-value is approximately 1.4 kcal/mol (5.90 kJ/mol), indicating a strong preference for the equatorial position.[1][6] Therefore, it is highly probable that the conformer with the equatorial carboxylic acid group is the more stable chair form.

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecular structure in the solid state. A study on N-carbamoyl-piperidine-4-carboxylic acid revealed that in its crystalline form, the piperidine ring adopts a chair conformation .[7][8] This experimental evidence confirms the energetic favorability of the chair form. However, it is crucial to remember that the solid-state conformation can be influenced by crystal packing forces and may not fully represent the dynamic conformational equilibrium present in solution.

The Influence of the N-Carbamoyl Group and the Potential for Non-Chair Conformations

The presence of the N-carbamoyl group introduces complexities beyond a simple chair equilibrium. The partial double bond character of the N1-C(O) bond due to amide resonance leads to a planarization around the nitrogen atom.[4] This can give rise to pseudoallylic strain (also known as A(1,3) strain), an effect observed in N-acylpiperidines.[4][5] This strain can destabilize the chair conformation, particularly when there are substituents at the C2 and C6 positions. While this compound lacks substituents at these positions, the electronic nature of the N-carbamoyl group can lower the energy barrier to other conformations.

Computational studies on N-acylpiperidines have shown that the energy difference between the chair and the higher-energy twist-boat conformation can be small enough for the twist-boat to be a populated conformer, especially in environments like a protein binding pocket.[4] For some hindered piperidines, boat conformations have been observed experimentally in solution.[9]

Methodologies for Conformational Analysis

A comprehensive understanding of the conformational landscape of this compound requires a combination of experimental and computational techniques.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Several NMR parameters are sensitive to the stereochemical environment of the nuclei.

The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[2][10]

-

Large coupling constants (typically 8-13 Hz) are observed for protons with a dihedral angle of approximately 180° (anti-periplanar), which is characteristic of an axial-axial relationship in a chair conformation.

-

Small coupling constants (typically 1-5 Hz) are characteristic of protons with dihedral angles of approximately 60° (gauche), such as axial-equatorial and equatorial-equatorial relationships.

By analyzing the coupling patterns of the piperidine ring protons, particularly H4, one can deduce the preferred orientation of the carboxylic acid group.

The chemical shifts of the carbon atoms in the piperidine ring are also conformation-dependent. Generally, axial substituents cause a shielding (upfield shift) of the γ-carbons due to the γ-gauche effect .[11] Therefore, comparing the ¹³C NMR spectrum with predicted values for both the axial and equatorial conformers can provide evidence for the dominant conformation.

NOE-based experiments, such as NOESY and ROESY , detect through-space interactions between protons that are close to each other (typically < 5 Å).[12][13] These experiments are invaluable for determining relative stereochemistry. For instance, in the chair conformation with an axial carboxylic acid, the axial H4 proton would be in close proximity to the axial protons at C2 and C6, leading to observable NOE cross-peaks. Conversely, an equatorial H4 would show NOEs to both the axial and equatorial protons at C3 and C5.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | 12.0 - 13.0 | broad s | Exchangeable with D₂O. |

| CONH₂ | 7.0 - 7.5 | broad s | May show two signals due to restricted rotation. Exchangeable with D₂O. |

| H-2eq, H-6eq | 3.7 - 4.0 | m | Deshielded by the adjacent carbamoyl group. |

| H-2ax, H-6ax | 2.7 - 3.0 | m | Shielded relative to equatorial counterparts. |

| H-4 | 2.3 - 2.6 | m | |

| H-3eq, H-5eq | 1.8 - 2.1 | m | |

| H-3ax, H-5ax | 1.4 - 1.7 | m |

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| COOH | 175 - 179 | Carboxylic acid carbonyl. |

| CONH₂ | 158 - 162 | Carbamoyl carbonyl. |

| C-2, C-6 | 44 - 48 | Deshielded by the nitrogen atom. |

| C-4 | 40 - 44 | |

| C-3, C-5 | 28 - 32 |

Note: These are predicted values based on analogous structures and may vary depending on experimental conditions.[10]

Computational Chemistry Approach

Theoretical calculations, particularly Density Functional Theory (DFT) , are indispensable for exploring the conformational energy landscape of a molecule.[14] These methods can provide accurate geometries and relative energies of different conformers.

Caption: A typical computational workflow for conformational analysis.

-

Initial Structure Generation: Create 3D models of all plausible conformers (e.g., chair with axial COOH, chair with equatorial COOH, and various twist-boat forms).

-

Geometry Optimization: Perform full geometry optimization for each structure. A commonly used and reliable level of theory is DFT with the B3LYP or M06-2X functional and a Pople-style basis set such as 6-31G(d) or larger.[4][15] The inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) is crucial for simulating solution-phase behavior.[16]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as Gibbs free energy (G), which is used to determine the relative stability of the conformers.

-

NMR Parameter Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants. These theoretical values can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Predicted Conformational Landscape of this compound

Based on the principles and data from analogous systems, we can predict the conformational preferences of this compound.

-

Dominant Conformation: The global minimum energy structure is expected to be the chair conformation with the carboxylic acid group in the equatorial position . This arrangement minimizes the steric strain associated with 1,3-diaxial interactions.

-

Minor Conformers: The chair conformation with the axial carboxylic acid group will likely be a minor, but potentially detectable, conformer in solution. The population of twist-boat conformers may also be non-negligible due to the electronic influence of the N-carbamoyl group.

-

Rotational Isomerism: The N-carbamoyl group itself can exhibit rotational isomerism around the N1-C(O) bond. The barrier to this rotation is typically high enough to potentially observe distinct rotamers by NMR at low temperatures.[3]

Table 2: Estimated Energy Differences for Conformational Changes

| Conformational Process | Estimated ΔG (kcal/mol) | Basis of Estimation |

| Chair (ax-COOH) → Chair (eq-COOH) | ~ -1.4 | A-value of COOH on cyclohexane.[1][6] |

| Chair → Twist-Boat | ~ 1.5 - 5.0 | Computational studies on N-acylpiperidines.[4] |

| N-C(O) Bond Rotation | ~ 9 - 16 | Experimental and computational data on carbamates.[3] |

Conclusion and Future Directions

The conformational landscape of this compound is a delicate balance of the inherent preference of the piperidine ring for a chair conformation, the steric demands of the C4-carboxylic acid group, and the electronic effects of the N-carbamoyl substituent. The available evidence strongly suggests that the dominant conformation in solution is a chair with an equatorially oriented carboxylic acid group. However, the potential for a significant population of other conformers, such as the axial-chair and twist-boat forms, cannot be discounted and may be crucial for its biological activity.

For a definitive characterization, a detailed experimental investigation using advanced NMR techniques (variable temperature studies, NOESY/ROESY) coupled with high-level computational modeling is recommended. Such studies would provide precise quantitative data on the conformational equilibria and the energy barriers for interconversion, offering invaluable insights for medicinal chemists and drug designers working with this important class of molecules.

References

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. Karplus equation - Wikipedia [en.wikipedia.org]

- 3. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solved On a cyclohexane ring, an axial carboxyl group has | Chegg.com [chegg.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iris.unica.it [iris.unica.it]

- 9. ias.ac.in [ias.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. quora.com [quora.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 1-Carbamoylpiperidine-4-Carboxylic Acid Derivatives

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. When functionalized with a carbamoyl group at the 1-position and a carboxylic acid at the 4-position, the resulting 1-carbamoylpiperidine-4-carboxylic acid core offers a rich platform for derivatization, leading to a diverse array of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and experimental evaluation of these derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and central nervous system activities, providing not just protocols, but the scientific rationale behind the experimental designs.

I. Synthetic Strategies: Building the this compound Core and its Analogs

The synthesis of this compound derivatives typically commences from commercially available piperidine-4-carboxylic acid or its esters. The strategic protection and deprotection of the piperidine nitrogen and the carboxylic acid are paramount to achieving the desired final compounds. A representative synthetic workflow is outlined below.

Diagram of a General Synthetic Workflow

Caption: A general synthetic route to 1-carbamoylpiperidine-4-carboxamide derivatives.

Experimental Protocol: Synthesis of a Representative 1-Carbamoylpiperidine-4-Carboxamide Derivative

This protocol details a common synthetic route, emphasizing the rationale behind each step to ensure reproducibility and understanding.

Step 1: Protection of the Piperidine Nitrogen

-

Rationale: The secondary amine of the starting piperidine-4-carboxylic acid is highly nucleophilic and would interfere with subsequent amide coupling reactions. Protection with a tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]

-

Procedure:

-

Dissolve piperidine-4-carboxylic acid in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Add a base, for instance, sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the cooled reaction mixture.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the N-Boc-piperidine-4-carboxylic acid, which can then be isolated by filtration.[2]

-

Step 2: Amide Coupling

-

Rationale: The formation of the amide bond between the protected piperidine-4-carboxylic acid and a desired amine is a crucial step. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) minimizes side reactions and promotes high-yield amide bond formation.[3]

-

Procedure:

-

Dissolve N-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add EDCI and HOBt to the solution and stir for a short period to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase. The crude product can be purified by column chromatography.

-

Step 3: Deprotection of the Piperidine Nitrogen

-

Rationale: Removal of the Boc group is necessary to introduce the carbamoyl moiety at the 1-position of the piperidine ring. Trifluoroacetic acid (TFA) in DCM is a standard and efficient method for this deprotection, as the volatile byproducts are easily removed.

-

Procedure:

-

Dissolve the N-Boc-piperidine-4-carboxamide derivative in DCM.

-

Add an excess of TFA to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is often obtained as a TFA salt.

-

Step 4: Carbamoylation

-

Rationale: The final step involves the formation of the carbamoyl group on the deprotected piperidine nitrogen. This can be achieved by reacting the free amine with an appropriate isocyanate or a carbamoyl chloride in the presence of a base to neutralize the TFA salt and facilitate the reaction.

-

Procedure:

-

Dissolve the piperidine-4-carboxamide TFA salt in a suitable solvent like DCM.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the salt.

-

Add the desired isocyanate or carbamoyl chloride to the reaction mixture.

-

Stir the reaction at room temperature until completion, as indicated by TLC.

-

Purify the final product using standard techniques such as column chromatography to yield the this compound derivative.

-

II. Anticancer Activity: A Multi-faceted Approach

Derivatives of this compound have emerged as promising anticancer agents, exhibiting their effects through various mechanisms, most notably through the inhibition of carbonic anhydrases and potentially through the disruption of microtubule dynamics.

A. Carbonic Anhydrase Inhibition

Mechanism of Action:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[3] this compound derivatives, particularly those bearing a sulfonamide group, have been designed as potent inhibitors of these tumor-associated CAs.[3] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[4] This leads to an increase in the pH of the tumor microenvironment, thereby inhibiting tumor cell proliferation and survival.[4]

Diagram of Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by a sulfonamide-containing derivative.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against purified human carbonic anhydrase isoforms.

-

Materials:

-

Purified human CA isoforms (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Tris-HCl buffer

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add Tris-HCl buffer, the CA enzyme solution, and the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate, p-NPA.

-

Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the absorbance at 400 nm over time using a spectrophotometer.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Table 1: Representative Carbonic Anhydrase Inhibitory Activity

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [3] |

| Derivative A | >10000 | 85.4 | 9.8 | 6.2 | [3] |

| Derivative B | 8950 | 45.2 | 5.4 | 4.9 | [3] |

B. Potential as Tubulin Inhibitors

Some piperidine-based carboxamides have been identified as a novel class of tubulin inhibitors.[5]

Mechanism of Action:

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[6] Tubulin inhibitors interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[7] While direct evidence for this compound derivatives as tubulin inhibitors is still emerging, structurally related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been shown to act as tubulin inhibitors.[5] It is plausible that certain derivatives of the this compound scaffold could also bind to tubulin, likely at the colchicine binding site, and disrupt microtubule function.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., MES or PIPES buffer) containing GTP

-

Test compounds dissolved in DMSO

-

A temperature-controlled spectrophotometer or fluorometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a cuvette or microplate well, add the polymerization buffer and the test compound at various concentrations.

-

Add the purified tubulin to the mixture and place it in the temperature-controlled spectrophotometer set at 37°C.

-

Monitor the increase in absorbance or fluorescence over time, which corresponds to the extent of tubulin polymerization.

-

Compare the polymerization curves in the presence of the test compound to a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel).

-

Determine the IC50 value for inhibition of tubulin polymerization.

-

III. Antimicrobial Activity: A Renewed Front in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[8][9]

Mechanism of Action:

The precise mechanism of antimicrobial action for this compound derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes.[10] The amphipathic nature of some of these derivatives, with a hydrophobic piperidine core and hydrophilic substituents, may allow them to insert into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion and Broth Microdilution)

A. Disc Diffusion Method

-

Rationale: This method provides a qualitative assessment of the antimicrobial activity of a compound.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the discs on the surface of the inoculated agar plate.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[11]

-

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Rationale: This method provides a quantitative measure of the antimicrobial activity by determining the lowest concentration of the compound that inhibits visible microbial growth.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive (microorganism in broth without inhibitor) and negative (broth only) controls.

-

Incubate the microplate under appropriate conditions.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth).[12]

-

Table 2: Representative Antimicrobial Activity (MIC values in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Ampicillin (Standard) | 0.5 | 4 | N/A | [12] |

| Fluconazole (Standard) | N/A | N/A | 1 | [12] |

| Derivative C | 64 | 128 | 32 | [13] |

| Derivative D | 32 | 64 | 16 | [13] |

IV. Monoamine Reuptake Inhibition: Targeting the Central Nervous System

Monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, play crucial roles in regulating mood, cognition, and other central nervous system (CNS) functions. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins (SERT, NET, and DAT).[14] Inhibitors of these transporters are widely used in the treatment of depression, anxiety, and other psychiatric disorders.[14]

Mechanism of Action:

This compound derivatives have been investigated as monoamine reuptake inhibitors.[15] These compounds bind to one or more of the monoamine transporters, blocking the reuptake of the respective neurotransmitter(s) into the presynaptic neuron.[14] This leads to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing and prolonging its signaling.

Diagram of Monoamine Reuptake Inhibition

Caption: Mechanism of monoamine reuptake inhibition by a derivative.

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a cell-based assay to determine the potency of compounds in inhibiting monoamine transporters.

-

Materials:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[10]

-

Radiolabeled substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT).

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Scintillation counter.

-

-

Procedure:

-

Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Wash the cells with the assay buffer and then pre-incubate them with the test compounds at various concentrations for a specified time at room temperature or 37°C.

-

Initiate the uptake by adding the radiolabeled substrate to each well.

-

Incubate for a short period to allow for substrate uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the non-specific uptake in the presence of a known potent inhibitor (e.g., fluoxetine for SERT).

-

Calculate the specific uptake at each concentration of the test compound and determine the IC50 value.[16]

-

Table 3: Representative Monoamine Transporter Inhibitory Activity (IC50, nM)

| Compound | SERT | NET | DAT | Reference |

| Fluoxetine (Standard) | 1.1 | 220 | 1100 | [15] |

| Nisoxetine (Standard) | 86 | 0.8 | 87 | [15] |

| GBR 12909 (Standard) | 240 | 380 | 1.5 | [15] |

| Derivative E | 15 | 85 | 250 | [15] |

| Derivative F | 120 | 25 | 98 | [15] |

V. Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. Their potential as anticancer agents, particularly as carbonic anhydrase inhibitors, is well-supported by preclinical data. Furthermore, their antimicrobial and monoamine reuptake inhibitory properties highlight their versatility and potential for development into therapeutic agents for a range of diseases.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the substituents on the carbamoyl group and the carboxamide moiety will be crucial for optimizing potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Further investigation into the precise molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds is warranted.

-

Pharmacokinetic and In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their pharmacokinetic properties, efficacy, and safety in relevant animal models.

-

Combination Therapies: Exploring the potential of these derivatives in combination with existing therapeutic agents could lead to synergistic effects and overcome drug resistance.

The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

VI. References

-

Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. PMC. --INVALID-LINK--

-

SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. --INVALID-LINK--

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. --INVALID-LINK--

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. --INVALID-LINK--

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. --INVALID-LINK--

-

Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis. --INVALID-LINK--

-

Standard procedures for monoamine transporter and receptor-binding assays | Download Table. ResearchGate. --INVALID-LINK--

-

Monoamine reuptake inhibitor - Wikipedia. Wikipedia. --INVALID-LINK--

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. --INVALID-LINK--

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate. --INVALID-LINK--

-

Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. PMC. --INVALID-LINK--

-

1-carbamoyl-piperidine-4-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--

-

Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. --INVALID-LINK--

-

Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube. --INVALID-LINK--

-

Integrated Graph-Based Models Unveil Carbonic Anhydrase VIII, X, XI Expression in Cancer and Neurological Diseases. ChemRxiv. --INVALID-LINK--

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. --INVALID-LINK--

-

Novel NSAID 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxy carbamoylcarbazides as potential anticancer agents and antioxidants. PubMed Central. --INVALID-LINK--

-

Carbonic anhydrase inhibitors | PPTX. Slideshare. --INVALID-LINK--

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. --INVALID-LINK--

-

N-BOC-piperidine-4-carboxylic acid synthesis. ChemicalBook. --INVALID-LINK--

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. --INVALID-LINK--

References

- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 15. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-Carbamoylpiperidine-4-Carboxylic Acid: A Technical Guide to Target Identification and Validation

Foreword: From Structural Analogy to Therapeutic Hypothesis

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. This technical guide focuses on 1-carbamoylpiperidine-4-carboxylic acid, a small molecule with a structure suggestive of significant biological activity. While direct empirical data on this specific compound is nascent, its structural architecture, featuring a piperidine-4-carboxylic acid core, provides a robust foundation for hypothesizing its potential therapeutic targets. This core, also known as isonipecotic acid, is a well-established scaffold known to interact with crucial neurological pathways. The addition of a carbamoyl group at the N1 position of the piperidine ring introduces a chemical modification that invites a systematic investigation into its pharmacological profile.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic roadmap for the methodical identification and validation of the therapeutic targets of this compound. By leveraging established knowledge of structurally related compounds and employing a multi-pronged approach encompassing biochemical, cellular, and computational methodologies, we can efficiently navigate the path from a promising chemical structure to a potential therapeutic agent.

The Isonipecotic Acid Scaffold: A Gateway to Neurological Targets

The foundation of our investigation lies in the piperidine-4-carboxylic acid moiety of our subject molecule. This structure is also known as isonipecotic acid, a conformationally constrained analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Isonipecotic acid itself is a partial agonist of the GABAA receptor, a ligand-gated ion channel that plays a critical role in mediating fast inhibitory neurotransmission.[1] This established relationship immediately positions the GABAA receptor as a primary putative target for this compound.

The GABAA Receptor: A Prime Candidate

The GABAA receptor is a heteropentameric chloride ion channel with a multitude of allosteric binding sites, making it a highly "druggable" target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids.[2] The partial agonism of isonipecotic acid at certain GABAA receptor subtypes suggests that our compound of interest may exhibit similar, or perhaps modulated, activity.[1] The N1-carbamoyl group could influence the binding affinity, efficacy, or subtype selectivity of the isonipecotic acid core.

Caption: Workflow for investigating the GABAA receptor as a target.

Experimental Protocol: GABAA Receptor Radioligand Binding Assay

To empirically validate the hypothesis that this compound interacts with the GABAA receptor, a competitive radioligand binding assay is a fundamental first step. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

Materials:

-

Rat brain tissue (cerebral cortex or whole brain)

-

[3H]Muscimol or [3H]Flunitrazepam (radioligand)

-

GABA (for non-specific binding determination)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

Part 1: Membrane Preparation [3]

-

Homogenize rat brain tissue in 20 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in ice-cold deionized water and homogenize briefly.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in binding buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

-

Finally, resuspend the pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store membrane preparations at -80°C.

-

Thaw the prepared membranes on ice.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, radioligand, and binding buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled GABA (e.g., 10 µM).

-

Competition: Membranes, radioligand, and varying concentrations of this compound.

-

-

Add the membrane preparation to each well (typically 0.1-0.2 mg of protein per well).

-

Add the radioligand at a concentration near its Kd (e.g., 5 nM [3H]muscimol).

-

Incubate the plate at 4°C for 45-60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Beyond the Synapse: Exploring Carboxamide-Mediated Activities

The presence of the carboxamide functional group in this compound significantly broadens the scope of potential therapeutic targets. Carboxamide derivatives are a prominent class of compounds in medicinal chemistry with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

Putative Anticancer Activity

Numerous carboxamide-containing molecules have demonstrated potent antiproliferative activity against various cancer cell lines.[5][7] These compounds can interact with a diverse range of oncogenic targets, modulating critical signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis. Therefore, it is plausible that this compound could exhibit cytotoxic or cytostatic effects on cancer cells.

Caption: Workflow for investigating the anticancer potential.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] It is a robust and high-throughput method for initial screening of potential anticancer compounds.

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol: [8]

-

Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Silico Approaches: A Modern Compass for Target Discovery

In the absence of direct experimental evidence, computational or in silico methods provide a powerful and resource-efficient means to generate hypotheses about the potential biological targets of a small molecule.[9][10] These approaches leverage the vast amount of existing biological and chemical data to predict drug-target interactions based on the structure of the compound.

Leveraging Computational Tools for Target Prediction

Several in silico strategies can be employed to predict the targets of this compound:

-

Ligand-Based Virtual Screening: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. The structure of this compound can be used as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar pharmacophores and their known targets.

-

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be generated for this compound and used to screen 3D databases of protein structures to identify potential binding partners.[9]

-

Inverse Molecular Docking: In this approach, the small molecule is "docked" into the binding sites of a large collection of protein structures.[9][11] Scoring functions are used to predict the binding affinity, and proteins with high predicted affinities are identified as potential targets. Web servers like PharmMapper can be utilized for this purpose.[12]

Caption: A streamlined workflow for in silico target identification.

Summary and Future Directions

This technical guide has outlined a rational and multi-faceted approach to elucidating the therapeutic potential of this compound. By commencing with a hypothesis grounded in its structural similarity to the known GABAA receptor agonist, isonipecotic acid, we have established a clear primary target for investigation. The provided detailed protocol for a radioligand binding assay offers a direct path to validating this hypothesis.

Furthermore, by considering the broader pharmacological context of the carboxamide moiety, we have expanded the field of inquiry to include potential anticancer activities, supported by a robust protocol for cell-based screening. Finally, the integration of modern in silico methods provides a powerful tool for generating a wider range of target hypotheses in a time- and cost-effective manner.

The journey from a molecule of interest to a validated therapeutic lead is an iterative process. The experimental data generated from the protocols outlined herein will be crucial in refining our understanding of the structure-activity relationships of this compound and in guiding further optimization and development efforts. The convergence of these hypothesis-driven experimental approaches and computational predictions will ultimately illuminate the most promising therapeutic applications for this compound.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

Discovery of novel 1-carbamoylpiperidine-4-carboxamide inhibitors

An In-Depth Technical Guide to the Discovery of Novel 1-Carbamoylpiperidine-4-Carboxamide Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

Executive Summary

The endocannabinoid system, a crucial neuromodulatory network, has emerged as a promising source of therapeutic targets for a range of conditions, including anxiety, pain, and inflammatory disorders. A key strategy for modulating this system is to increase the endogenous levels of anandamide (AEA) by inhibiting its primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH). This guide provides a comprehensive overview of the discovery and development of a potent and selective class of FAAH inhibitors: the 1-carbamoylpiperidine-4-carboxamides. We will explore the strategic rationale, medicinal chemistry, pharmacological evaluation, and structure-activity relationships (SAR) that culminated in the identification of clinical candidates, using Pfizer's PF-04457845 as an illustrative case study.

Introduction: The Rationale for FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA). AEA exerts its effects by activating cannabinoid receptors (CB1 and CB2), which are implicated in regulating pain perception, mood, and inflammation.

The Therapeutic Hypothesis: Instead of directly activating cannabinoid receptors, which can lead to undesirable psychotropic side effects associated with cannabis, inhibiting FAAH offers a more nuanced approach. This strategy elevates the levels of endogenous anandamide only in tissues where it is being actively produced, potentially providing therapeutic benefits with an improved safety profile.

The 1-carbamoylpiperidine-4-carboxamide scaffold emerged from strategic medicinal chemistry efforts to identify non-traditional serine hydrolase inhibitors that could achieve high potency, selectivity, and drug-like properties.

The Drug Discovery Workflow: From Hit to Candidate

The discovery of this inhibitor class followed a structured, multi-parameter optimization workflow. The process is designed to iteratively improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in parallel.

Figure 1: A generalized workflow for small molecule drug discovery.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The core of the 1-carbamoylpiperidine-4-carboxamide scaffold is a piperidine ring system. Systematic modifications to appended groups were explored to understand the structural requirements for potent and selective FAAH inhibition.

The Core Scaffold and Key Interaction Points

The inhibitor functions as a covalent, mechanism-based inactivator. The carbamoyl group is attacked by the catalytic serine (Ser241) of FAAH, leading to carbamoylation of the enzyme and subsequent hydrolysis of the leaving group, forming a stable, inactivated enzyme complex.

Figure 2: Key pharmacophoric elements of the inhibitor class.

SAR Summary

Systematic exploration led to the following key insights, which are crucial for designing potent inhibitors with desirable pharmacokinetic profiles.

| Compound ID | R1 Group (Position 1) | R2 Group (Position 4) | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) |

| 1 | Phenyl | Benzothiazol-6-yl | 70 | 200 |

| 2 | Pyridin-2-yl | Benzothiazol-6-yl | 7.2 | 19 |

| 3 | 5-Methylpyridin-2-yl | Benzothiazol-6-yl | 2.5 | 6.4 |

| PF-04457845 | 5-Fluoropyridin-2-yl | Benzothiazol-6-yl | 1.7 | 7.4 |

| 5 | Pyridin-2-yl | Indazol-6-yl | 9.4 | 28 |

Key Deductions:

-

R1 Group: Replacing the initial phenyl ring with a pyridine ring (Compound 2 vs. 1) significantly boosted potency. This is likely due to favorable interactions in the enzyme's active site.

-

Pyridine Substitution: Adding small electron-donating (methyl) or electron-withdrawing (fluoro) groups to the pyridine ring further enhanced potency (Compounds 3 and PF-04457845).

-

R2 Group: While various heterocyclic groups were tolerated at the R2 position, the benzothiazole moiety consistently provided a good balance of potency and favorable ADME properties.

In Vitro Pharmacological Evaluation

Protocol: Homogeneous FAAH Inhibition Assay

This protocol describes a standard method for determining the inhibitory potency (IC50) of test compounds against human FAAH.

Principle: The assay measures the hydrolysis of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by recombinant human FAAH. Inhibition of the enzyme results in a decreased fluorescent signal.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute test compounds in 100% DMSO. A typical starting concentration is 1 mM.

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA.

-

Enzyme Preparation: Dilute recombinant human FAAH enzyme solution in assay buffer to the desired final concentration (e.g., 0.5 nM).

-

Assay Procedure: a. In a 384-well microplate, add 2 µL of diluted test compound. b. Add 10 µL of the diluted FAAH enzyme solution to each well. c. Incubate the plate for 30 minutes at 30°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding 10 µL of the AAMCA substrate (final concentration ~20 µM). e. Immediately begin kinetic reading on a fluorescent plate reader (Excitation: 355 nm, Emission: 460 nm) for 10-15 minutes.

-

Data Analysis: a. Calculate the rate of reaction (slope) for each well. b. Normalize the data relative to high (no inhibitor) and low (no enzyme) controls. c. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.